molecular formula C12H27N B1632366 2-Butyloctan-1-amine CAS No. 217655-07-7

2-Butyloctan-1-amine

Cat. No.: B1632366
CAS No.: 217655-07-7
M. Wt: 185.35 g/mol
InChI Key: OOCWTIOGJOIPGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyloctan-1-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and ammonia or amines. One common method involves the alkylation of ammonia with a haloalkane, such as 2-butyloctyl bromide, under controlled conditions to yield the primary amine . The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine and to minimize the production of secondary and tertiary amines.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar nucleophilic substitution reactions on a larger scale. Industrial processes may employ continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butyloctan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane.

    Substitution: The amine can participate in substitution reactions, such as acylation, to form amides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of amides.

Scientific Research Applications

2-Butyloctan-1-amine is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Used in the study of amine-related biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 2-Butylhexan-1-amine
  • 2-Butyldecan-1-amine
  • 2-Butyldodecan-1-amine

Comparison: 2-Butyloctan-1-amine is unique due to its specific carbon chain length and branching, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-butyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCWTIOGJOIPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217655-07-7
Record name 2-Butyl-n-octan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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